molecular formula C26H42N5O12P B13860067 Thymidylyl-3'-5'-thymidine Triethyl Amine Salt

Thymidylyl-3'-5'-thymidine Triethyl Amine Salt

Cat. No.: B13860067
M. Wt: 647.6 g/mol
InChI Key: WESVPCPHCNPXQY-HOXVELFZSA-N
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Description

Thymidylyl-3’-5’-thymidine Triethyl Amine Salt is a chemical compound with the molecular formula C20H27N4O12P.xC6H15N. It is a derivative of thymidylyl-3’-5’-thymidine, a dinucleotide consisting of two thymidine molecules linked by a phosphate group. This compound is often used in biochemical and molecular biology research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt typically involves the phosphorylation of thymidine followed by the coupling of two thymidine molecules. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The triethyl amine salt form is obtained by neutralizing the phosphate groups with triethyl amine.

Industrial Production Methods

Industrial production of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt involves large-scale synthesis using automated equipment to ensure high purity and yield. The process includes the purification of the final product through techniques such as chromatography and crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Thymidylyl-3’-5’-thymidine Triethyl Amine Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The phosphate groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of thymidine derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Thymidylyl-3’-5’-thymidine Triethyl Amine Salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleic acids.

    Biology: Employed in studies of DNA replication and repair mechanisms.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the production of diagnostic reagents and molecular biology kits.

Mechanism of Action

The mechanism of action of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt involves its incorporation into nucleic acids. The compound can interact with enzymes involved in DNA replication and repair, affecting the synthesis and stability of DNA. The molecular targets include DNA polymerases and other proteins involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thymidylyl-3’-5’-thymidine Ammonium Salt: Similar in structure but with ammonium instead of triethyl amine.

    Thymidylyl-3’-5’-thymidylyl-3’-5’-thymidine: A longer chain dinucleotide with additional thymidine units.

Uniqueness

Thymidylyl-3’-5’-thymidine Triethyl Amine Salt is unique due to its specific triethyl amine salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain biochemical applications where these properties are advantageous.

Properties

Molecular Formula

C26H42N5O12P

Molecular Weight

647.6 g/mol

IUPAC Name

N,N-diethylethanamine;[(3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H27N4O12P.C6H15N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;1-4-7(5-2)6-3/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);4-6H2,1-3H3/t11-,12-,13+,14?,15+,16+;/m0./s1

InChI Key

WESVPCPHCNPXQY-HOXVELFZSA-N

Isomeric SMILES

CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OCC3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O

Canonical SMILES

CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O

Origin of Product

United States

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